molecular formula C16H16N4O4 B4311072 ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate

ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate

Cat. No.: B4311072
M. Wt: 328.32 g/mol
InChI Key: UADLWYIKOJVFCT-UHFFFAOYSA-N
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Description

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as nitriles, nitro groups, and an ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine derivative and introduce the cyano and nitro groups through nitration and cyanation reactions. The esterification step is usually carried out using ethyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The nitro and cyano groups can participate in electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(3-nitrophenyl)piperidine-3-carboxylate
  • Ethyl 1-(4-cyanophenyl)piperidine-3-carboxylate
  • Ethyl 1-(2-nitrophenyl)piperidine-3-carboxylate

Uniqueness

The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications .

Properties

IUPAC Name

ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-24-16(21)11-4-3-5-19(10-11)14-6-12(8-17)13(9-18)7-15(14)20(22)23/h6-7,11H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADLWYIKOJVFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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